4-(1H-tetrazol-1-yl)phenyl 2-(4-chloro-3,5-dimethylphenoxy)propanoate
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Overview
Description
4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(4-chloro-3,5-dimethylphenoxy)propanoate is a synthetic organic compound that features a tetrazole ring and a phenyl ester. This compound is of interest due to its potential applications in medicinal chemistry and material science. The tetrazole ring is known for its stability and ability to participate in various chemical reactions, making it a valuable component in drug design and other chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,3,4-tetrazol-1-yl)phenyl 2-(4-chloro-3,5-dimethylphenoxy)propanoate typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an aromatic nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Esterification: The phenyl tetrazole is then esterified with 2-(4-chloro-3,5-dimethylphenoxy)propanoic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(4-chloro-3,5-dimethylphenoxy)propanoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out in polar solvents like acetonitrile or water.
Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Tetrazole N-oxides.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted phenyl esters depending on the nucleophile used.
Scientific Research Applications
4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(4-chloro-3,5-dimethylphenoxy)propanoate has several scientific research applications:
Medicinal Chemistry: The compound’s tetrazole ring is a bioisostere for carboxylic acids, making it useful in drug design for enhancing the pharmacokinetic properties of pharmaceuticals.
Material Science: The stability and reactivity of the tetrazole ring make this compound valuable in the development of advanced materials, such as energetic materials and polymers.
Biological Studies: The compound can be used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It can be utilized in the synthesis of agrochemicals and other industrial chemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 4-(1H-1,2,3,4-tetrazol-1-yl)phenyl 2-(4-chloro-3,5-dimethylphenoxy)propanoate involves its interaction with biological targets through the tetrazole ring. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to enzymes and receptors that typically interact with carboxylic acids . This binding can modulate the activity of these biological targets, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
4-(1H-Tetrazol-5-yl)benzoic acid: Similar tetrazole ring structure but with a carboxylic acid group instead of an ester.
2-(4-Chloro-3,5-dimethylphenoxy)acetic acid: Similar phenoxy group but with an acetic acid moiety instead of a propanoate.
1,3,5-Tris(1H-tetrazol-5-yl)benzene: Contains multiple tetrazole rings attached to a benzene ring.
Uniqueness
4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(4-chloro-3,5-dimethylphenoxy)propanoate is unique due to its combination of a tetrazole ring and a phenyl ester, which provides a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C18H17ClN4O3 |
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Molecular Weight |
372.8 g/mol |
IUPAC Name |
[4-(tetrazol-1-yl)phenyl] 2-(4-chloro-3,5-dimethylphenoxy)propanoate |
InChI |
InChI=1S/C18H17ClN4O3/c1-11-8-16(9-12(2)17(11)19)25-13(3)18(24)26-15-6-4-14(5-7-15)23-10-20-21-22-23/h4-10,13H,1-3H3 |
InChI Key |
JPRRWVLAVDDKCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)OC2=CC=C(C=C2)N3C=NN=N3 |
Origin of Product |
United States |
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